molecular formula C16H15BrN4O2S B2674105 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-94-4

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No. B2674105
M. Wt: 407.29
InChI Key: HNSPAFKPJWRHSK-UHFFFAOYSA-N
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Description

“2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs, including a bromobenzene, a pyridine, a pyrazole, and a sulfonamide group . These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene part would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The pyridine and pyrazole rings would also be planar and aromatic. The sulfonamide group would have a tetrahedral sulfur atom .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The pyridine and pyrazole rings could act as bases or nucleophiles in various reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

1. Organic Synthesis and Catalysis

  • N-Bromo Sulfonamide as a Catalyst : N-bromo sulfonamides, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), are used as efficient catalysts in organic synthesis. They facilitate the synthesis of various compounds, including 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields and short reaction times (Khazaei et al., 2014).

2. Antimicrobial Applications

  • Heterocyclic Sulfonamide Derivatives : Sulfonamide-based heterocyclic compounds have been synthesized and tested for antimicrobial activity. For instance, compounds based on 3-methyl 1-phenyl-5-amino pyrazole have shown effectiveness against various bacterial strains (El‐Emary et al., 2002).
  • Antibacterial Evaluation : New heterocyclic compounds containing a sulfonamido moiety have been developed for potential use as antibacterial agents. These compounds have shown significant antibacterial activities in various tests (Azab et al., 2013).

3. Structural Characterization and Ligand Design

  • Metal Complex Formation : N-[2-(Pyridin-2-yl)ethyl] derivatives of sulfonamides have been studied for their molecular and supramolecular structures, showing potential as ligands for metal coordination. These compounds exhibit interesting structural features like hydrogen bonding and π-π stacking interactions (Jacobs et al., 2013).

4. Pharmaceutical Research

  • Pyridine-Based Sulfa-Drugs : Pyridines and their sulfa drug derivatives have been investigated as antimicrobial agents. Some of these compounds have demonstrated significant activity against various pathogens (El‐Sayed et al., 2017).
  • Cancer Research and Radiosensitizing Agents : Sulfonamide derivatives have been synthesized and evaluated for their potential in cancer treatment and as radiosensitizing agents. These studies have identified several compounds with promising anticancer activities (Ghorab et al., 2015).

properties

IUPAC Name

2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSPAFKPJWRHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

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